molecular formula C17H15NO6 B4111577 3-(methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate

3-(methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate

Cat. No.: B4111577
M. Wt: 329.30 g/mol
InChI Key: BFYNJPYIUALMNO-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis or cell death in cancer cells. It may also inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth. Its antibacterial and antifungal activities may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and minimal side effects in animal studies. It has been shown to have no significant effect on liver and kidney function, blood parameters, and body weight. However, more studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research applications. However, its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate. One potential direction is the development of new anticancer drugs based on its structure. Another direction is the investigation of its potential as a new class of antibiotics. Additionally, its use in material science, such as the development of new polymers and coatings, may also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

3-(Methoxycarbonyl)benzyl 2-methyl-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to possess anti-inflammatory and analgesic activities, making it a promising compound for the treatment of pain and inflammation.

Properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11-14(7-4-8-15(11)18(21)22)17(20)24-10-12-5-3-6-13(9-12)16(19)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYNJPYIUALMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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